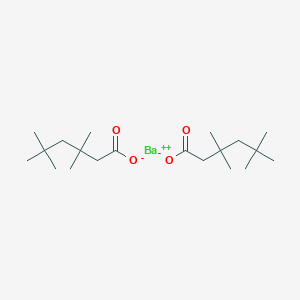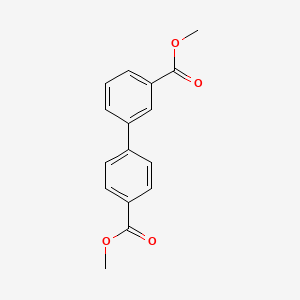
1-(Cloroacetil)piperidina-4-carboxamida
Descripción general
Descripción
1-(Chloroacetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Chloroacetyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloroacetyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
C8H13ClN2O2\text{C}8\text{H}{13}\text{ClN}2\text{O}_2C8H13ClN2O2
and a molecular weight of 204.66 g/mol {_svg_1}, has garnered interest in various fields. Here are six unique applications:- Background: Piperidines serve as essential building blocks for drug development. Their derivatives appear in over twenty classes of pharmaceuticals and natural alkaloids .
Medicinal Chemistry and Drug Design
In summary, 1-(Cloroacetil)piperidina-4-carboxamida finds applications in drug design, proteomics, chemical biology, peptide synthesis, bioconjugation, and chemical proteomics. Its versatility makes it a valuable tool for advancing scientific research . If you need further details or have additional questions, feel free to ask! 😊
Mecanismo De Acción
Target of Action
The primary target of 1-(Chloroacetyl)piperidine-4-carboxamide is DNA Gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes, making it an attractive target for antibacterial agents .
Mode of Action
This inhibition disrupts the supercoiling process, which is essential for DNA replication and transcription. As a result, the bacterial cell cannot properly replicate its DNA, leading to cell death .
Biochemical Pathways
The compound affects the DNA replication pathway by inhibiting DNA gyrase . This disruption in the DNA supercoiling process leads to a halt in DNA replication and transcription, affecting the overall growth and multiplication of the bacteria .
Result of Action
The inhibition of DNA gyrase by 1-(Chloroacetyl)piperidine-4-carboxamide leads to a disruption in DNA replication and transcription. This results in the inability of the bacterial cell to multiply, leading to cell death .
Análisis Bioquímico
Biochemical Properties
1-(Chloroacetyl)piperidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with various biomolecules, including proteins and enzymes, through covalent bonding and non-covalent interactions. The compound’s chloroacetyl group is reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . This interaction is crucial in studying enzyme functions and developing enzyme inhibitors for therapeutic purposes.
Cellular Effects
1-(Chloroacetyl)piperidine-4-carboxamide has been observed to affect various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit specific enzymes involved in cell signaling, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 1-(Chloroacetyl)piperidine-4-carboxamide involves its interaction with biomolecules at the molecular level. The compound exerts its effects through covalent binding with enzyme active sites, leading to enzyme inhibition. This inhibition can result in the modulation of various biochemical pathways and cellular processes . Additionally, 1-(Chloroacetyl)piperidine-4-carboxamide can influence gene expression by binding to transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Chloroacetyl)piperidine-4-carboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term studies have indicated that prolonged exposure to 1-(Chloroacetyl)piperidine-4-carboxamide can result in sustained enzyme inhibition and altered cellular functions .
Dosage Effects in Animal Models
The effects of 1-(Chloroacetyl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
1-(Chloroacetyl)piperidine-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter metabolite levels by inhibiting specific enzymes involved in metabolic pathways . Understanding these interactions is vital for elucidating the compound’s pharmacokinetics and pharmacodynamics in biological systems.
Transport and Distribution
The transport and distribution of 1-(Chloroacetyl)piperidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can interact with intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
1-(Chloroacetyl)piperidine-4-carboxamide exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes .
Propiedades
IUPAC Name |
1-(2-chloroacetyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c9-5-7(12)11-3-1-6(2-4-11)8(10)13/h6H,1-5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKMNEOSQMJCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351976 | |
| Record name | 1-(chloroacetyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375359-83-4 | |
| Record name | 1-(chloroacetyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroacetyl)piperidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















